molecular formula C7H11N3O2 B12089481 2-Morpholino-1H-imidazol-4(5H)-one

2-Morpholino-1H-imidazol-4(5H)-one

Cat. No.: B12089481
M. Wt: 169.18 g/mol
InChI Key: UFALLVJQUWCLOZ-UHFFFAOYSA-N
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Description

2-Morpholino-1H-imidazol-4(5H)-one is a heterocyclic compound that features both an imidazole ring and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-1H-imidazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of an imidazole derivative with a morpholine derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized imidazole derivative, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-Morpholino-1H-imidazol-4(5H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholino-1H-imidazole: Lacks the ketone group.

    1H-Imidazol-4(5H)-one: Lacks the morpholine ring.

    Morpholine: Lacks the imidazole ring.

Uniqueness

2-Morpholino-1H-imidazol-4(5H)-one is unique due to the presence of both the morpholine and imidazole rings, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-morpholin-4-yl-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C7H11N3O2/c11-6-5-8-7(9-6)10-1-3-12-4-2-10/h1-5H2,(H,8,9,11)

InChI Key

UFALLVJQUWCLOZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NCC(=O)N2

Origin of Product

United States

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